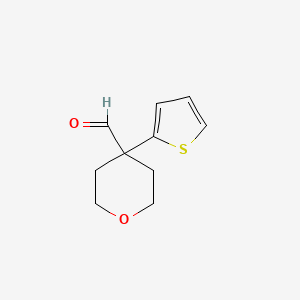

4-(Thiophen-2-yl)oxane-4-carbaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-thiophen-2-yloxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c11-8-10(3-5-12-6-4-10)9-2-1-7-13-9/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUZFVLYGIZNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640371 | |

| Record name | 4-(Thiophen-2-yl)oxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906352-93-0 | |

| Record name | 4-(Thiophen-2-yl)oxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches

Retrosynthetic Analysis of 4-(Thiophen-2-yl)oxane-4-carbaldehyde

Disconnection Strategies for the Oxane Ring System

The central feature of the target molecule is the oxane (tetrahydropyran) ring. A common retrosynthetic disconnection for cyclic ethers involves breaking a carbon-oxygen bond, which corresponds to a Williamson ether synthesis in the forward direction. amazonaws.com For the oxane ring in this compound, a primary disconnection can be made at one of the C-O bonds. This leads to a diol precursor, which can be cyclized to form the oxane ring.

Another powerful strategy for the synthesis of tetrahydropyran (B127337) rings is the intramolecular oxa-Michael reaction. core.ac.uk This approach involves the cyclization of a precursor containing both a hydroxyl group and an α,β-unsaturated carbonyl moiety. core.ac.uk The stereochemistry of the resulting substituted oxane can often be controlled by the reaction conditions and the nature of the catalyst used. core.ac.uk

| Disconnection Strategy | Precursor Type | Key Forward Reaction |

| C-O Bond Disconnection | 1,5-Diol or Halohydrin | Intramolecular Williamson Ether Synthesis |

| C-C Bond Disconnection | Hydroxy-α,β-unsaturated ester | Intramolecular oxa-Michael Addition |

| Prins Cyclization | Homoallylic alcohol and an aldehyde | Acid-catalyzed cyclization |

Strategic Incorporations of the Thiophene (B33073) Moiety

The thiophene ring is a key structural component that can be introduced at various stages of the synthesis. researchgate.net One approach is to start with a thiophene-containing building block, such as 2-lithiothiophene, which can then be reacted with an appropriate electrophile. For instance, the reaction of 2-lithiothiophene with an epoxide can generate a precursor suitable for subsequent cyclization to form the oxane ring.

Alternatively, the thiophene moiety can be incorporated via cross-coupling reactions, such as Suzuki or Stille couplings. numberanalytics.com This allows for the formation of a carbon-carbon bond between a pre-functionalized oxane precursor and a thiophene derivative. numberanalytics.com C-H activation strategies have also emerged as a powerful tool for the direct functionalization of thiophenes. numberanalytics.com

Methodologies for Carbaldehyde Group Installation

The carbaldehyde group at the C4 position of the oxane ring represents a quaternary carbon center, which can be challenging to construct. nih.govnih.gov One strategy is to introduce this functional group at a late stage of the synthesis. This could involve the oxidation of a primary alcohol, which itself can be installed via various methods.

A retrosynthetic disconnection of the carbaldehyde group can lead to a nitrile or an ester precursor. The nitrile can be reduced to the aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H), while the ester can be reduced to the corresponding primary alcohol, which is then oxidized. Hydroformylation of a suitable olefin precursor is another powerful method for the direct installation of a formyl group and the creation of a quaternary carbon center. nih.gov

Advanced Synthetic Pathways for the Oxane Core

The construction of the tetrahydropyran ring is a central challenge in the synthesis of the target molecule. Several advanced synthetic methods have been developed for the stereocontrolled synthesis of substituted oxanes.

Cyclization Reactions for Tetrahydropyran Derivatives

A variety of cyclization reactions are available for the synthesis of tetrahydropyran rings. rsc.org The Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a particularly powerful method for constructing substituted tetrahydropyrans. beilstein-journals.orgnih.govresearchgate.net The stereochemical outcome of the Prins cyclization can often be controlled by the choice of Lewis acid and the reaction conditions. researchgate.net

Other important cyclization strategies include:

Hetero-Diels-Alder reactions: This cycloaddition reaction between a diene and a dienophile containing a heteroatom can provide a direct route to dihydropyran derivatives, which can then be reduced to the corresponding tetrahydropyran.

Ring-closing metathesis (RCM): This powerful reaction, often catalyzed by ruthenium-based catalysts, can be used to form the oxane ring from an acyclic diene precursor.

Haloetherification: The intramolecular cyclization of an unsaturated alcohol in the presence of a halogen source can lead to the formation of a halogenated tetrahydropyran, which can be further functionalized. nih.gov

Stereoselective Syntheses of Substituted Oxanes

Controlling the stereochemistry of the substituents on the oxane ring is crucial. Many modern synthetic methods allow for a high degree of stereocontrol. For example, asymmetric catalysis can be employed in the intramolecular oxa-Michael reaction to produce enantiomerically enriched tetrahydropyran derivatives. core.ac.uk

Targeted Synthesis of the Thiophen-2-yl Moiety

The thiophen-2-yl subunit is a common motif in medicinal chemistry and materials science. Its incorporation can be achieved either by constructing the thiophene ring from acyclic precursors or by functionalizing a pre-existing thiophene scaffold.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. It is particularly effective for coupling aryl or heteroaryl halides with boronic acids or their esters, catalyzed by a palladium complex. researchgate.net In the context of synthesizing the target molecule, this reaction is ideal for attaching a pre-formed thiophene ring to the oxane scaffold, or vice-versa. Typically, a 2-halothiophene (e.g., 2-bromothiophene) is coupled with an appropriate oxane-containing boronic acid derivative in the presence of a palladium catalyst and a base. tandfonline.combohrium.com

The versatility of the Suzuki-Miyaura reaction allows for a wide range of functional groups to be tolerated, making it a highly valuable tool. researchgate.net Microwave irradiation has been shown to accelerate these reactions, often leading to higher yields in shorter reaction times. bohrium.com

| Entry | Thiophene Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Ref |

| 1 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | Good | mdpi.com |

| 2 | 2,5-Dibromothiophene | Arylboronic acids | Pyrimidine-based Pd(II) complex | K₂CO₃ | DMF | Moderate to Excellent | bohrium.com |

| 3 | 4-Bromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 94 | mdpi.com |

| 4 | 2-Bromothiophene | Arylboronic acids | Ni(cod)₂ | K₂CO₃ | DES | Excellent | researchgate.net |

While the Suzuki-Miyaura reaction is prevalent, other palladium-catalyzed cross-coupling methods are also highly effective for incorporating the thiophene moiety.

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org For thiophene synthesis, a thienylstannane can be reacted with a suitable oxane-based halide or triflate. acs.org The Stille reaction is tolerant of many functional groups, but a significant drawback is the toxicity of the organotin reagents and byproducts. wikipedia.org

Kumada Coupling: The Kumada reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner, coupling with an organic halide. rsc.org A thienyl Grignard reagent, readily prepared from a halothiophene, can be coupled with an oxane halide. This method is powerful but can be limited by the functional group incompatibility of the highly reactive Grignard reagents.

Hiyama Coupling: This involves the coupling of organosilanes with organic halides and requires an activator, typically a fluoride (B91410) source, to generate a hypervalent silicon species.

Negishi Coupling: This reaction employs an organozinc reagent, which offers a good balance of reactivity and functional group tolerance, often proving superior to Grignard reagents in complex syntheses.

| Coupling Reaction | Organometallic Reagent (R-M) | Key Features |

| Suzuki-Miyaura | Boronic acid/ester (R-B(OR)₂) | Stable, low toxicity reagents; wide functional group tolerance. researchgate.net |

| Stille | Organostannane (R-SnR'₃) | Air and moisture stable; high toxicity of tin compounds. wikipedia.orgacs.org |

| Kumada | Grignard reagent (R-MgX) | Highly reactive; sensitive to acidic protons and some functional groups. rsc.orgnih.gov |

| Hiyama | Organosilane (R-SiR'₃) | Low toxicity; requires fluoride activation. |

| Negishi | Organozinc (R-ZnX) | Good functional group tolerance; moisture sensitive. |

Instead of functionalizing a pre-existing ring, the thiophene moiety can be constructed from acyclic precursors through cyclization reactions that form the key C-S bonds.

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. organic-chemistry.orgpharmaguideline.comwikipedia.org The reaction proceeds through the conversion of the carbonyls to thiocarbonyls, followed by cyclization and dehydration. quimicaorganica.org

Gewald Aminothiophene Synthesis: A versatile multicomponent reaction where a ketone or aldehyde, an α-cyanoester, and elemental sulfur condense in the presence of a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgarkat-usa.orgorganic-chemistry.org The resulting amino group can be a useful handle for further functionalization.

Fiesselmann Thiophene Synthesis: This reaction provides substituted thiophenes from the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-ketoesters. wikipedia.orgcore.ac.ukresearchgate.net It allows for the regiocontrolled assembly of trisubstituted thiophenes under mild conditions. core.ac.uk

An alternative strategy involves starting with a simple thiophene ring and introducing the required functionality for linkage to the oxane ring. Thiophene is an electron-rich aromatic heterocycle and readily undergoes electrophilic aromatic substitution, preferentially at the 2- and 5-positions. brainly.inpearson.com

Halogenation: Thiophene can be easily brominated or iodinated at the 2-position, providing a substrate ready for cross-coupling reactions. wikipedia.org

Acylation: Friedel-Crafts acylation introduces an acyl group, typically at the 2-position, which can be a precursor to other functional groups. wikipedia.org

Lithiation: Treatment of thiophene with organolithium reagents like n-butyllithium results in deprotonation at the 2-position, generating 2-thienyllithium. wikipedia.org This potent nucleophile can then react with various electrophiles to introduce a wide array of substituents.

C-H Activation: Modern synthetic methods increasingly utilize transition metal-catalyzed C-H activation to directly functionalize the thiophene ring, offering a more atom-economical approach by avoiding the need for pre-functionalization (e.g., halogenation). nih.govmdpi.com

Formyl Group Introduction Techniques at the Oxane C-4 Position

The introduction of a formyl group onto a saturated, quaternary carbon, as required for this compound, is a significant synthetic challenge. The specified methodology, Vilsmeier-Haack formylation, is a powerful tool for certain substrates, but its direct applicability to this specific target warrants careful consideration.

The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. organic-chemistry.orgcambridge.org The reaction employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃). mychemblog.com These reagents react in situ to form an electrophilic N,N-dimethylchloroiminium ion, known as the Vilsmeier reagent. chemistrysteps.com

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich ring system. rsc.org The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde. jk-sci.com This reaction is highly effective for heterocycles like pyrroles, furans, and thiophenes, which are sufficiently activated toward electrophilic substitution. chemistrysteps.comjk-sci.com For thiophene itself, formylation occurs predominantly at the 2-position. cambridge.org

However, the Vilsmeier-Haack reaction is fundamentally an electrophilic aromatic substitution. Its application to a saturated, non-aromatic system like an oxane ring is not feasible. The sp³-hybridized C-H bonds on the oxane ring are not sufficiently nucleophilic to react with the Vilsmeier reagent. Therefore, a direct formylation at the C-4 position of a pre-formed 4-(thiophen-2-yl)oxane using this method would not be a viable synthetic route. The inclusion of this methodology in the context of the target molecule likely pertains to its general utility in modifying heterocyclic systems, such as the thiophene ring, rather than the saturated oxane core. Alternative strategies, such as the construction of the oxane ring from a precursor already containing the formyl group (or a protected equivalent), would be required to synthesize the target structure.

Metalation-Directed Formylation Approaches

Metalation followed by formylation is a cornerstone of heterocyclic functionalization, particularly for electron-rich systems like thiophene. researchgate.net In a potential route to the target molecule, a pre-formed 4-(thiophen-2-yl)oxane could be subjected to directed metalation. However, creating the quaternary center via direct formylation of a C-H bond at the oxane C4 position is challenging.

A more chemically sound approach involves the reaction of a metalated thiophene species with a suitable oxane-based electrophile. For instance, 2-lithiothiophene, generated in situ from thiophene and an organolithium reagent like n-butyllithium, can act as a potent nucleophile. This nucleophile can then attack an electrophilic precursor such as oxan-4-one. The resulting tertiary alcohol, 4-(thiophen-2-yl)oxan-4-ol, serves as a key intermediate. This intermediate does not lead directly to the target aldehyde via formylation but sets the stage for subsequent functional group manipulation, such as conversion to a nitrile or another carboxyl equivalent, which can then be reduced to the carbaldehyde.

Classic formylation methods for thiophene itself, such as the Vilsmeier-Haack reaction (using DMF/POCl₃) or metalation followed by quenching with N,N-dimethylformamide (DMF), typically functionalize the C-H bonds on the thiophene ring, most often at the 5-position if the 2-position is already substituted. researchgate.netnih.gov

| Reagent System | Description | Typical Application |

| n-BuLi / DMF | Lithiation of an acidic proton followed by reaction with a formylating agent. | Formylation of aromatic and heteroaromatic C-H bonds. researchgate.net |

| POCl₃ / DMF | Vilsmeier-Haack reaction for electrophilic formylation. | Primarily used for electron-rich aromatic rings. researchgate.net |

This interactive table summarizes common formylation reagents.

Oxidative Strategies for Aldehyde Generation

A highly reliable and direct method for generating the aldehyde moiety in this compound involves the oxidation of its corresponding primary alcohol, (4-(thiophen-2-yl)oxan-4-yl)methanol. This precursor could be synthesized, for example, through the reaction of 2-lithiothiophene with 4-(hydroxymethyl)oxan-4-one or a related protected electrophile.

The oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to a carboxylic acid. chemistrysteps.comlibretexts.org A variety of established methods are suitable for this transformation, offering high chemoselectivity and yields. organic-chemistry.org

Common reagents for this conversion include:

Pyridinium chlorochromate (PCC): A versatile and widely used reagent for oxidizing primary alcohols to aldehydes. chemistrysteps.com

Dess-Martin Periodinane (DMP): Known for its mild reaction conditions and broad functional group tolerance.

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, providing a metal-free alternative that is effective at low temperatures. chemistrysteps.com

TEMPO-mediated oxidations: Employing (2,2,6,6-tetramethylpiperidin-1-yl)oxyl radical as a catalyst in conjunction with a stoichiometric oxidant, this method is known for its high selectivity for primary alcohols. organic-chemistry.org

| Oxidizing Agent | Typical Conditions | Advantages |

| PCC | CH₂Cl₂, Room Temp | Readily available, reliable. chemistrysteps.com |

| Dess-Martin Periodinane | CH₂Cl₂, Room Temp | Mild conditions, high yields. |

| Swern Oxidation (DMSO, (COCl)₂) | CH₂Cl₂, -78 °C to RT | Metal-free, avoids over-oxidation. chemistrysteps.com |

| TEMPO / NaOCl | CH₂Cl₂/H₂O, 0 °C | Highly chemoselective, catalytic in TEMPO. organic-chemistry.org |

This interactive table presents common reagents for the selective oxidation of primary alcohols to aldehydes.

Convergent and Divergent Synthesis Strategies for the Hybrid Structure

The assembly of the thiophene-oxane hybrid can be approached through both convergent and divergent strategies, providing flexibility in accessing the target molecule and its analogs. rsc.orgnih.gov

A convergent synthesis involves preparing the thiophene and oxane fragments separately before joining them in a late-stage key reaction. researchgate.net This approach is often efficient as it allows for the optimization of each fragment's synthesis independently. For this compound, a convergent strategy could involve a transition-metal-catalyzed cross-coupling reaction. For example, 2-thienylboronic acid could be coupled with an oxane derivative bearing an appropriate leaving group at the 4-position, such as a triflate or halide, and a protected aldehyde equivalent.

A divergent synthesis begins with a common intermediate that is elaborated into a variety of structurally related compounds. rsc.orgnih.govrsc.org This strategy is particularly valuable for creating a library of analogs for structure-activity relationship studies. A potential divergent route could start from a precursor like 4-(thiophen-2-yl)oxan-4-ol. This central intermediate could be transformed into the target aldehyde via a two-step process (e.g., conversion to a nitrile followed by reduction) or converted into other derivatives by replacing the hydroxyl group with different functionalities.

Catalytic Systems in the Synthesis of this compound and Analogs

Catalysis offers powerful tools for constructing the C-C bond linking the two heterocyclic rings and for creating the chiral quaternary center, if desired.

Transition Metal Catalysis in Heterocyclic Chemistry

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, represents a premier strategy for forming the C(sp²)-C(sp³) bond between the thiophene ring and the oxane's quaternary center. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction would couple a thiophene-2-boronic acid with an oxane-based electrophile (e.g., 4-triflyloxy-oxane-4-carbonitrile). This method is renowned for its mild conditions and tolerance of a wide range of functional groups.

Direct C-H Arylation: Modern methods allow for the direct coupling of a C-H bond in one heterocycle with a halide or triflate in another, avoiding the pre-functionalization step of preparing an organometallic reagent. organic-chemistry.orgmdpi.com For instance, direct arylation could potentially couple thiophene with a 4-substituted oxane precursor. nih.gov

The choice of ligand is critical for the success of these reactions, influencing catalytic activity, stability, and selectivity.

| Catalyst System | Reaction Type | Description |

| Pd(PPh₃)₄ / Base | Suzuki Coupling | Couples a boronic acid with an organic halide/triflate. nih.gov |

| Pd(OAc)₂ / Ligand | Direct C-H Arylation | Forms a C-C bond by activating a C-H bond directly. nih.govresearchgate.net |

| Ni(dppf)Cl₂ | Negishi Coupling | Couples an organozinc reagent with an organic halide. |

This interactive table summarizes transition metal systems applicable to the core structure's synthesis.

Organocatalytic and Metal-Free Approaches

In recent years, organocatalysis has emerged as a powerful, environmentally benign alternative to metal-based catalysis, particularly for the asymmetric synthesis of complex molecules. acs.org The construction of the quaternary stereocenter in analogs of this compound could be achieved using organocatalytic methods. nih.govresearchgate.netresearchgate.net For example, an enantioselective Michael addition of a nucleophile to an α,β-unsaturated oxane derivative, catalyzed by a chiral amine or thiourea, could establish the quaternary center with high stereocontrol.

Metal-free synthetic methods are also gaining prominence. Radical-based cascade reactions can be initiated under metal-free conditions to form heterocyclic rings. mdpi.comfrontiersin.org For instance, a radical cyclization process could be envisioned to construct the oxane ring onto a thiophene-containing scaffold. Furthermore, transition-metal-free C-C bond formations, sometimes mediated by strong bases or visible light, offer alternative pathways to couple the two heterocyclic systems. researchgate.netmdpi.com

Reactivity and Transformation Pathways

Reactivity Profile of the Aldehyde Functionality

The aldehyde group in 4-(Thiophen-2-yl)oxane-4-carbaldehyde is a versatile reactive center, readily undergoing a variety of transformations typical of aliphatic aldehydes.

Nucleophilic Addition Reactions with Diverse Reagents

The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are expected to react with the aldehyde to furnish secondary alcohols upon acidic workup. For instance, the reaction with methylmagnesium bromide would yield 1-(4-(thiophen-2-yl)oxan-4-yl)ethan-1-ol.

The Wittig reaction and its Horner-Wadsworth-Emmons variant provide a powerful means to convert the aldehyde into an alkene. researchgate.netgoogle.com The reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would produce 4-(thiophen-2-yl)-4-vinyloxane. The Horner-Wadsworth-Emmons reaction, employing a phosphonate (B1237965) carbanion, typically offers excellent stereoselectivity, favoring the formation of (E)-alkenes. bhu.ac.in

| Nucleophilic Reagent | Product Type | Example Product |

| Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol | 1-(4-(Thiophen-2-yl)oxan-4-yl)ethan-1-ol |

| Wittig Reagent (e.g., Ph₃P=CH₂) | Alkene | 4-(Thiophen-2-yl)-4-vinyloxane |

| Horner-Wadsworth-Emmons Reagent | (E)-Alkene | (E)-ethyl 2-(4-(thiophen-2-yl)oxan-4-yl)acrylate |

Condensation Reactions and Imine Formation

In the presence of primary amines, this compound can undergo condensation reactions to form imines, also known as Schiff bases. This reaction typically proceeds via a carbinolamine intermediate which then dehydrates to yield the C=N double bond. Similarly, reactions with hydroxylamine (B1172632) and hydrazine (B178648) derivatives would lead to the formation of oximes and hydrazones, respectively. These reactions are often catalyzed by either acid or base.

| Reagent | Product Type |

| Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Hydroxylamine (NH₂OH) | Oxime |

| Hydrazine (NH₂NH₂) | Hydrazone |

Oxidation to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-(thiophen-2-yl)oxane-4-carboxylic acid. A variety of oxidizing agents can accomplish this transformation. Mild oxidizing agents, such as Tollens' reagent ([Ag(NH₃)₂]⁺), are particularly effective for this conversion and can be used as a qualitative test for the presence of the aldehyde. biosynth.comwikipedia.orgyoutube.com Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can also be employed, although care must be taken to avoid potential oxidation of the thiophene (B33073) ring under harsh conditions.

| Oxidizing Agent | Product |

| Tollens' Reagent | 4-(Thiophen-2-yl)oxane-4-carboxylic acid |

| Potassium Permanganate (KMnO₄) | 4-(Thiophen-2-yl)oxane-4-carboxylic acid |

| Chromic Acid (H₂CrO₄) | 4-(Thiophen-2-yl)oxane-4-carboxylic acid |

Reduction to Corresponding Alcohols

Reduction of the aldehyde functionality yields the primary alcohol, (4-(thiophen-2-yl)oxan-4-yl)methanol. This transformation can be efficiently achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, typically used in alcoholic solvents. nih.gov For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) can be used, which will also readily reduce the aldehyde to the primary alcohol. nih.gov

| Reducing Agent | Product |

| Sodium Borohydride (NaBH₄) | (4-(Thiophen-2-yl)oxan-4-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | (4-(Thiophen-2-yl)oxan-4-yl)methanol |

Chemical Transformations Involving the Thiophene Ring

The thiophene ring in this compound is an aromatic system and its reactivity is characteristic of electron-rich heterocycles.

Electrophilic Aromatic Substitution Patterns in Thiophene

Thiophene is known to undergo electrophilic aromatic substitution more readily than benzene (B151609). e-bookshelf.depearson.com The substitution occurs preferentially at the C5 position (the other α-position) of the thiophene ring. The substituent at the C2 position, the 4-carbaldehydo-oxane-4-yl group, is an electron-withdrawing group due to the aldehyde functionality. Electron-withdrawing groups on the thiophene ring generally deactivate it towards electrophilic attack. However, the lone pairs on the sulfur atom can still stabilize the intermediate carbocation formed during substitution at the C5 position through resonance.

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are expected to occur primarily at the C5 position of the thiophene ring. The deactivating nature of the substituent may necessitate harsher reaction conditions compared to unsubstituted thiophene. It is important to note that under strongly acidic conditions, such as those used in some electrophilic substitution reactions, the aldehyde group may undergo side reactions.

| Reaction | Electrophile | Expected Major Product |

| Nitration | NO₂⁺ | 4-(5-Nitrothiophen-2-yl)oxane-4-carbaldehyde |

| Bromination | Br⁺ | 4-(5-Bromothiophen-2-yl)oxane-4-carbaldehyde |

| Sulfonation | SO₃ | 5-(4-Carbaldehydo-oxan-4-yl)thiophene-2-sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | 4-(5-Acylthiophen-2-yl)oxane-4-carbaldehyde |

Directed Lithiation and Subsequent Quenching Reactions

The thiophene ring is susceptible to deprotonation by strong bases, such as organolithium reagents, to form thienyllithium species. wikipedia.org The most acidic proton on an unsubstituted thiophene is at the α-position (C5), adjacent to the sulfur atom. In the case of this compound, the C5 position is the primary site for directed lithiation.

The reaction is typically carried out using an alkyllithium reagent like n-butyllithium (n-BuLi) in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures. The presence of the aldehyde group, which is itself reactive towards organolithium reagents, necessitates a protection strategy or the use of carefully controlled reaction conditions to achieve selective lithiation of the thiophene ring.

Once the 2-lithiothiophene intermediate is formed, it serves as a potent nucleophile that can be quenched with a variety of electrophiles to introduce new functional groups at the C5 position. This pathway provides a versatile method for the synthesis of 5-substituted derivatives.

| Electrophile | Quenching Product | Functional Group Introduced |

| Carbon Dioxide (CO₂) | 5-(4-carbaldehyde-oxane-4-yl)thiophene-2-carboxylic acid | Carboxylic Acid |

| Alkyl Halides (R-X) | 5-alkyl-2-(4-carbaldehyde-oxane-4-yl)thiophene | Alkyl Group |

| Aldehydes/Ketones (R₂C=O) | 5-(4-carbaldehyde-oxane-4-yl)thiophen-2-ylmethanol | Hydroxyalkyl Group |

| Disulfides (RSSR) | 5-(alkylthio)-2-(4-carbaldehyde-oxane-4-yl)thiophene | Thioether |

This table illustrates potential transformations following the directed lithiation of the thiophene ring and subsequent quenching with various electrophiles.

Oxidative Modifications of the Sulfur Heterocycle

The sulfur atom in the thiophene ring can undergo oxidation to form a thiophene S-oxide or a thiophene S,S-dioxide (sulfone). wikipedia.orgresearchgate.net These reactions typically employ oxidizing agents such as hydrogen peroxide or peracids. nih.govacs.orgnih.gov The oxidation proceeds in a stepwise manner, first forming the sulfoxide (B87167), which can then be further oxidized to the sulfone under more forcing conditions. nih.govacs.org

Formation of Thiophene S-oxide: Oxidation with one equivalent of an oxidizing agent, for instance, hydrogen peroxide catalyzed by methyltrioxorhenium(VII), can yield the corresponding thiophene 1-oxide. nih.govacs.org These S-oxides are often unstable and can act as reactive dienes in Diels-Alder reactions. nih.gov

Formation of Thiophene S,S-dioxide (Sulfone): The use of excess oxidizing agent leads to the formation of the more stable thiophene 1,1-dioxide. nih.govacs.org The conversion of a sulfoxide to a sulfone can be influenced by the electronic nature of substituents on the thiophene ring. nih.gov

In addition to oxidation at the sulfur atom, the thiophene ring itself can undergo oxidative modification, particularly under enzymatic or strongly acidic conditions. nih.govnih.govacs.org This can lead to the formation of hydroxythiophene derivatives or their tautomeric thiolactone forms, often proceeding through an epoxide intermediate. nih.govacs.org

| Oxidizing System | Product Type | Comments |

| H₂O₂ / CH₃ReO₃ (1 equiv.) | Thiophene S-oxide | Intermediate is often reactive and may dimerize. nih.govacs.orgnih.gov |

| H₂O₂ / CH₃ReO₃ (excess) | Thiophene S,S-dioxide (Sulfone) | Generally more stable than the corresponding S-oxide. nih.govacs.org |

| Peracids (strong acid) | Thiophen-2-one derivative | Proceeds via an apparent direct hydroxylation pathway. acs.org |

| Cytochrome P450 enzymes | Hydroxythiophene | A common pathway in metabolic activation of thiophene-containing drugs. nih.govnih.gov |

This table summarizes the outcomes of various oxidative modifications on the thiophene heterocycle.

Cross-Coupling Reactions at Thiophene Positions

The C-H bonds at the unoccupied 3, 4, and 5 positions of the thiophene ring, as well as C-halogen bonds of corresponding halo-derivatives, can participate in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a thienylboronic acid or ester with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. ntnu.nowikipedia.org Alternatively, a halogenated derivative of this compound could be coupled with an arylboronic acid. mdpi.comresearchgate.net The reaction is tolerant of many functional groups, though optimization of catalysts, bases, and solvents is often necessary for thiophene substrates. ntnu.no

Stille Coupling: The Stille reaction couples an organotin reagent (e.g., a thienylstannane) with an organic halide or triflate, catalyzed by a palladium complex. researchgate.netuwindsor.cathermofisher.com This method is known for its mild reaction conditions and tolerance of a wide array of functional groups. uwindsor.cathermofisher.com

Direct Arylation (C-H Activation): More recent methods allow for the direct coupling of the thiophene C-H bonds with aryl halides, circumventing the need to pre-functionalize the thiophene ring into an organometallic reagent. rsc.orgresearchgate.netmdpi.comacs.org These reactions are typically catalyzed by palladium or nickel complexes and represent a more atom-economical approach. researchgate.net Functionalization at the β-positions (C3 and C4) is generally more challenging than at the α-position (C5). rsc.org

| Reaction Name | Thiophene Reagent | Coupling Partner | Catalyst System (Typical) |

| Suzuki-Miyaura | Thienylboronic Acid/Ester | Aryl/Vinyl Halide | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Stille | Thienylstannane | Aryl/Vinyl Halide | Pd Catalyst (e.g., Pd(PPh₃)₄), +/- Cu(I) additive |

| Direct Arylation | Thiophene (C-H bond) | Aryl Halide | Pd or Ni Catalyst, Base, Ligand |

This table outlines common cross-coupling strategies applicable to the thiophene positions of the target molecule.

Reactions Pertaining to the Oxane Heterocycle

The oxane (tetrahydropyran) ring is a saturated six-membered heterocycle. Compared to its four-membered analogue, oxetane, it possesses significantly less ring strain and is therefore much more chemically stable and less prone to ring-opening. beilstein-journals.org

Ring-Opening Reactions and Derivatization

Due to its low ring strain, the oxane ring is generally resistant to ring-opening reactions. beilstein-journals.org Unlike epoxides or oxetanes, cleavage of the C-O bonds in an oxane ring requires harsh conditions, such as the use of strong Lewis or Brønsted acids in the presence of a potent nucleophile. Such reactions are not typically observed under standard synthetic conditions. Derivatization would likely proceed via functionalization of the aldehyde group rather than through ring-opening.

Nucleophilic Substitution Reactions on the Oxane Core

Direct nucleophilic substitution on the unsubstituted methylene (B1212753) carbons of the oxane core is not a feasible reaction pathway. khanacademy.orgchemguide.co.uk The C-H bonds are non-acidic, and there are no inherent leaving groups on the saturated ring. For a nucleophilic substitution reaction to occur on the oxane ring itself, the ring would first need to be functionalized to introduce a suitable leaving group (e.g., a halide or a sulfonate ester). Such a transformation would represent a multi-step process starting from a precursor other than the title compound.

Conformational Analysis and its Influence on Reactivity

The six-membered oxane ring adopts a chair conformation to minimize steric and torsional strain, similar to cyclohexane. nih.gov In this compound, the two bulky substituents at the C4 position will have distinct conformational preferences.

The molecule will exist as an equilibrium of two chair conformers. In one conformer, the thiophenyl group is in an axial position and the carbaldehyde group is equatorial. In the other, the positions are reversed. The relative stability of these conformers is determined by the steric bulk of the substituents. The preferred conformation will place the sterically more demanding group in the equatorial position to minimize unfavorable 1,3-diaxial interactions.

This conformational preference can influence the reactivity of the aldehyde group. slideshare.net An equatorially positioned aldehyde is generally more sterically accessible to incoming nucleophiles than an axially positioned one. Therefore, the rate and stereochemical outcome of reactions at the carbonyl carbon can be dependent on the conformational equilibrium of the oxane ring.

Multi-Component Reactions (MCRs) Incorporating the Compound

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, represent a highly efficient strategy for the rapid assembly of complex molecular architectures. Isocyanide-based MCRs are a prominent class of these reactions, valued for their broad applicability in constructing diverse libraries of compounds. researchgate.netfrontiersin.org The aldehyde functionality of this compound makes it a potential candidate for incorporation into various isocyanide-based MCRs, where it would serve as the carbonyl component.

The Ugi-Smiles reaction is a significant variation of the classical Ugi four-component reaction (Ugi-4CR). In this transformation, the typical carboxylic acid component is substituted with a phenolic system, leading to the formation of N-aryl amides. While heterocyclic aldehydes have historically been considered less efficient reactants in Ugi-Smiles couplings compared to their performance in standard Ugi reactions, recent studies have demonstrated their successful application. nih.govsemanticscholar.org

Specifically, the use of thienyl-substituted aldehydes, such as thiophene-2-carboxaldehyde, has been reported to yield the corresponding Ugi-Smiles adducts. nih.govsemanticscholar.org This suggests that this compound could similarly participate as a competent aldehyde component in this reaction. The presence of the thiophene moiety is crucial for this reactivity. Although yields with thiophene-2-carboxaldehyde have been noted as low in some instances, its successful incorporation opens the possibility for this compound to react with an amine, an isocyanide, and a suitable phenol (B47542) derivative to generate complex N-arylamide structures. nih.govsemanticscholar.org

The general promise for incorporating heterocyclic aldehydes in the Ugi-Smiles reaction has been highlighted, indicating an area of ongoing research and development. semanticscholar.org The reaction involving a thienyl-substituted aldehyde represents a key example of expanding the scope of this powerful multicomponent reaction. nih.gov

Table 1: Examples of Ugi-Smiles Adducts from a Thienyl-Substituted Aldehyde Component

| Aldehyde Component | Amine Component | Isocyanide Component | Phenol Component | Product | Yield (%) |

| Thiophene-2-carboxaldehyde | Benzylamine | tert-Butyl isocyanide | 2-Nitrophenol | N-(2-Nitrophenyl)-N-(tert-butyl)-2-(phenylamino)-2-(thiophen-2-yl)acetamide | Low |

| Thiophene-2-carboxaldehyde | Allylamine | Cyclohexyl isocyanide | 4-Hydroxy-3-nitrobenzaldehyde | N-(4-Formyl-2-nitrophenyl)-N-(cyclohexyl)-2-(allylamino)-2-(thiophen-2-yl)acetamide | Low |

Note: The data in this table is representative of reactions with an analogous compound, thiophene-2-carboxaldehyde, to illustrate the potential reactivity of this compound.

Beyond the Ugi-Smiles reaction, this compound is a plausible substrate for other foundational isocyanide-based MCRs, such as the Passerini and the classic Ugi reaction. nih.govmdpi.com These reactions are cornerstones of combinatorial chemistry, enabling the synthesis of vast libraries of structurally diverse molecules from a small set of starting materials. researchgate.net

The Passerini three-component reaction (P-3CR) , first reported in 1921, combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides. frontiersin.orgmdpi.com The aldehyde group of this compound could react with a suitable carboxylic acid and an isocyanide to yield a product bearing the oxane and thiophene scaffolds.

The Ugi four-component reaction (U-4CR) is one of the most well-known and widely utilized MCRs. nih.govmdpi.com It involves the one-pot reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure known as an α-acylamino amide. mdpi.com The participation of this compound in this reaction would lead to the creation of a complex molecule incorporating four distinct points of diversity, stemming from the four different starting materials.

The versatility of isocyanide-based MCRs has been extensively used in pharmaceutical research for the rapid generation of novel, drug-like compounds. researchgate.net The incorporation of the unique this compound scaffold into these synthetic pathways could provide access to new chemical entities with potentially interesting biological properties.

Table 2: Potential Products from Isocyanide-Based MCRs with this compound

| Reaction Type | Other Reactants | General Product Structure |

| Passerini (P-3CR) | Carboxylic Acid (R¹COOH), Isocyanide (R²NC) | α-acyloxy carboxamide |

| Ugi (U-4CR) | Amine (R¹NH₂), Carboxylic Acid (R²COOH), Isocyanide (R³NC) | α-acylamino amide |

Note: This table illustrates the hypothetical product classes based on the established mechanisms of the Passerini and Ugi reactions.

Advanced Applications in Chemical Research and Materials Science

Design and Development of Molecular Recognition Systems

Molecular recognition relies on the specific interaction between a host molecule and a guest analyte. The design of such systems often involves tailoring the electronic and structural properties of the host to achieve high selectivity and sensitivity.

Optical Chemosensors for Ion Detection

There is no available scientific literature that describes the use of 4-(Thiophen-2-yl)oxane-4-carbaldehyde in the development of optical chemosensors for ion detection. Research in this area typically focuses on molecules that exhibit a change in their photophysical properties, such as fluorescence or color, upon binding with a specific ion. While thiophene (B33073) derivatives have been explored for this purpose, no studies have been found that specifically utilize the this compound structure.

Supramolecular Assemblies

The formation of supramolecular assemblies is driven by non-covalent interactions between molecules. While the structure of this compound contains polar groups that could potentially participate in hydrogen bonding or dipole-dipole interactions, there are no published studies that investigate its self-assembly or its use as a component in larger supramolecular structures.

Contributions to Advanced Materials

The development of advanced materials with tailored optical and electronic properties is a significant area of chemical research. Thiophene-containing compounds are frequently investigated for these applications.

π-Conjugated Systems for Electronic and Photonic Applications

Extended π-conjugated systems are fundamental to organic electronics and photonics. These systems often consist of alternating single and double bonds, which allow for the delocalization of electrons. Although the thiophene moiety of this compound is a key component in many π-conjugated materials, there is no research available that incorporates this specific molecule into such systems for electronic or photonic applications.

Non-Linear Optical (NLO) Materials

Non-linear optical materials have applications in technologies such as optical communications and data storage. The NLO properties of a molecule are often related to its electronic structure, particularly the presence of donor and acceptor groups connected by a π-conjugated bridge. There are no studies reporting the investigation of this compound for its non-linear optical properties.

Dye-Sensitized Solar Cell (DSSC) Components

Dye-sensitized solar cells utilize a molecular dye to absorb light and inject electrons into a semiconductor. The design of these dyes often involves a donor-π-acceptor architecture. While many thiophene-based dyes have been synthesized and tested for DSSC applications, there is no literature that reports the use of this compound as a component in a DSSC.

Organic Light-Emitting Diode (OLED) Precursors

The development of advanced materials for organic light-emitting diodes (OLEDs) relies on precursors that can be elaborated into complex, π-conjugated systems with tailored photophysical properties. Thiophene-based molecules are cornerstones in this field, utilized in materials for various device layers due to their favorable electronic properties, such as electron transport and luminescence. nih.gov The aldehyde functionality of this compound makes it an ideal precursor for constructing larger emissive or charge-transport molecules.

The aldehyde group serves as a versatile reactive handle for various carbon-carbon bond-forming reactions, including Knoevenagel condensation, Wittig reactions, and Horner-Wadsworth-Emmons reactions. These reactions allow for the extension of the π-conjugated system by linking the thiophene core to other aromatic or electron-donating/withdrawing groups. This strategy is fundamental in tuning the emission wavelength, quantum efficiency, and charge-carrier mobility of the final OLED material. mdpi.com

For instance, thiophene has been successfully incorporated as the π-core in multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters, leading to materials with narrowband emission and high quantum efficiency. rsc.org The introduction of a thiophene core into an MR-TADF emitter was shown to enhance intramolecular charge transfer and spin-orbit coupling, resulting in a green OLED with an external quantum efficiency (EQE) of 34.6% and reduced efficiency roll-off. rsc.org Derivatives of thienothiophene have also been employed in OLEDs, demonstrating high thermal stability and achieving high luminance and efficiency. rsc.org The non-conjugated, bulky oxane group in this compound could play a crucial role in the solid state by disrupting intermolecular packing, which helps to mitigate aggregation-caused quenching and improve the performance of the resulting OLED device.

Role as a Versatile Synthetic Intermediate

Thiophene-2-carbaldehyde and its derivatives are recognized as pivotal building blocks in organic synthesis, providing access to a wide array of complex molecular architectures and heterocyclic systems. ontosight.aiontosight.ai

Building Block for Complex Organic Molecule Synthesis

The aldehyde group is one of the most versatile functional groups in organic chemistry, enabling a multitude of transformations to build molecular complexity. For this compound, this reactivity allows it to serve as a key intermediate in multi-step syntheses.

Key transformations of the aldehyde group include:

Condensation Reactions: Reaction with active methylene (B1212753) compounds (e.g., malononitrile, cyanoacetates) via Knoevenagel condensation to form new C=C bonds. derpharmachemica.com

Wittig and Related Reactions: Conversion of the aldehyde to an alkene with controlled stereochemistry.

Reductive Amination: Formation of C-N bonds by reacting the aldehyde with amines in the presence of a reducing agent to yield substituted amines.

Nucleophilic Additions: Addition of organometallic reagents (e.g., Grignard or organolithium reagents) to produce secondary alcohols.

Furthermore, the thiophene ring itself can be functionalized. A common strategy involves halogenation (e.g., bromination) of the thiophene ring, followed by transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to introduce new aryl or vinyl substituents. nih.govmdpi.com This dual reactivity of the aldehyde and the thiophene ring makes the parent scaffold a powerful tool for constructing elaborate molecules for pharmaceuticals, agrochemicals, and functional materials. smolecule.com

| Reaction Type | Reagents | Product Functional Group | Application |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | α,β-Unsaturated Nitrile | Extending π-conjugation, Synthesis of heterocycles |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CHR) | Alkene | Creation of C=C bonds for polymers and dyes |

| Reductive Amination | Primary/Secondary Amine, Reducing Agent (e.g., NaBH₃CN) | Substituted Amine | Synthesis of bioactive molecules and ligands |

| Grignard Reaction | Organomagnesium Halide (R-MgBr) | Secondary Alcohol | Introduction of new carbon frameworks |

| Suzuki Coupling (on brominated thiophene) | Arylboronic Acid, Pd Catalyst | Aryl-substituted Thiophene | Synthesis of advanced materials for electronics nih.gov |

Precursor for Diverse Heterocyclic Scaffolds

The aldehyde functionality is a key entry point for the synthesis of a wide range of heterocyclic systems through condensation and cyclization reactions. This compound can act as a precursor to new, more complex heterocyclic structures.

One prominent example is the Gewald aminothiophene synthesis , where an aldehyde or ketone undergoes condensation with an α-cyanoester in the presence of elemental sulfur and a base to yield a highly substituted 2-aminothiophene. derpharmachemica.com This reaction provides a straightforward route to functionalized thiophenes, which are themselves valuable in medicinal chemistry.

Other examples of heterocycle synthesis from an aldehyde precursor include:

Pyrimidines: Condensation with ureas or amidines.

Isoxazoles/Pyrazoles: Reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives, respectively.

1,4-Dihydropyridines: In the Hantzsch pyridine (B92270) synthesis, an aldehyde is condensed with two equivalents of a β-ketoester and ammonia.

Thiophene aldehydes have also been used as starting materials to build fused heterocyclic systems like thienothiophenes, which are important scaffolds for organic electronics. mdpi.com

| Target Heterocycle | Key Reagents | Reaction Name/Type | Reference Example |

|---|---|---|---|

| 2-Aminothiophene | α-Cyanoester, Sulfur, Base | Gewald Synthesis | derpharmachemica.com |

| 1,4-Dihydropyridine | β-Ketoester, Ammonia | Hantzsch Synthesis | General Aldehyde Chemistry |

| Thienothiophene | Multi-step sequence involving cyclization | Annulation Reactions | mdpi.com |

| Quinoline | Aniline derivative with α-protons | Friedländer Annulation | General Aldehyde Chemistry |

Stereoselective Synthesis of Chiral Derivatives

The aldehyde group of this compound is an ideal prochiral center for asymmetric synthesis, allowing for the creation of chiral molecules with high enantiomeric purity. A primary route to chiral derivatives is the enantioselective nucleophilic addition to the carbonyl carbon.

For example, the addition of organozinc reagents (like diethylzinc) to aromatic aldehydes can be catalyzed by chiral ligands, such as those derived from amino alcohols, to produce chiral secondary alcohols with high enantiomeric excess (ee). researchgate.net Thiophene-based chiral ligands have been synthesized and successfully employed in this transformation. researchgate.net Similarly, asymmetric reduction of the aldehyde or the addition of other organometallic reagents under chiral catalysis can provide access to a variety of enantioenriched alcohols. These chiral alcohols are valuable intermediates, serving as building blocks for pharmaceuticals or as precursors for more complex chiral ligands. The catalytic asymmetric Oshima–Utimoto reaction has also been shown to be compatible with thiophene-bearing substrates for the synthesis of chiral γ-lactones. acs.org

Catalytic Applications and Ligand Design

The structural features of this compound make it an attractive platform for the design of novel ligands for transition metal catalysis.

Ligands in Transition Metal-Catalyzed Processes

While the compound itself is not a typical ligand, it is an excellent precursor for synthesizing a variety of ligand types. The aldehyde group can be readily converted into coordinating moieties through simple chemical transformations.

A common approach is the formation of Schiff base (imine) ligands via condensation with primary amines. If a chiral amine is used, a chiral Schiff base is formed, which can serve as a ligand for asymmetric catalysis. These N-donor ligands are crucial in various catalytic processes, including hydrogenations, C-C bond formations, and oxidation reactions.

The thiophene ring itself can participate in metal coordination. Although thiophenes are generally poor donors to most transition metal ions, they can coordinate to soft metals and play a role in organometallic reactions. researchgate.netacs.org More complex polydentate ligands can be designed where the thiophene-oxane moiety acts as a scaffold, and other coordinating groups are introduced. For instance, N,S-heterocyclic carbenes (NSHCs) containing a sulfur heterocycle have been developed as ligands for palladium, demonstrating catalytic activity in C-C coupling reactions. nih.gov The versatility of thiophene-based structures in coordination chemistry makes them valuable components in the design of new catalysts. researchgate.net

| Ligand Type | Synthesis from Aldehyde | Potential Metal | Catalytic Application |

|---|---|---|---|

| Schiff Base (Imine) | Condensation with a primary amine (R-NH₂) | Pd, Ru, Cu, Zn | Asymmetric Synthesis, Coupling Reactions researchgate.net |

| Amino Alcohol | Nucleophilic addition (e.g., R-MgBr) followed by functionalization | Ti, V, Ru | Asymmetric Oxidation, Enantioselective Additions |

| N,S-Heterocyclic Carbene (NSHC) Precursor | Multi-step conversion to a thiazolium salt | Pd, Rh, Ir | Cross-Coupling Reactions nih.gov |

Organocatalytic Applications

A comprehensive review of scientific literature and chemical databases was conducted to ascertain the role of This compound in the field of organocatalysis. This investigation sought to identify documented instances of its use as a catalyst or a precursor to a catalyst in chemical transformations.

Despite targeted searches for its applications in various organocatalytic reactions, no specific research findings, scholarly articles, or patents detailing the use of this compound for this purpose have been identified. The current body of scientific literature does not appear to contain studies that evaluate its efficacy, reaction scope, or mechanistic pathways as an organocatalyst.

Consequently, due to the absence of available data, no detailed research findings or data tables summarizing its performance in organocatalytic applications can be provided at this time. Further research would be necessary to explore the potential catalytic activity of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, governed by its electron distribution.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. An FMO analysis for 4-(Thiophen-2-yl)oxane-4-carbaldehyde would pinpoint the locations of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack. Without specific studies on this compound, a precise HOMO-LUMO gap cannot be provided.

Calculation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Theoretical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the identification and characterization of compounds.

NMR (Nuclear Magnetic Resonance): Calculations would predict the chemical shifts of ¹H and ¹³C atoms, providing a theoretical spectrum that can be compared with experimental data to confirm the molecular structure.

IR (Infrared): Theoretical IR spectroscopy identifies the vibrational frequencies of different functional groups. For this compound, this would help in confirming the presence of the thiophene (B33073) ring, the oxane ring, and the carbaldehyde group.

UV-Vis (Ultraviolet-Visible): These calculations predict the electronic transitions and the maximum absorption wavelengths (λmax), offering insights into the compound's color and its potential applications in materials science.

Specific calculated spectroscopic parameters for this compound are not available.

Reactivity Indices and Electrophilicity Studies

Global reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of a molecule's reactivity. For this compound, such studies would clarify its electrophilic or nucleophilic nature, which is fundamental to understanding its reaction mechanisms. However, dedicated research on the reactivity indices of this specific molecule has not been found.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing insights into the dynamic behavior of chemical systems.

Conformational Dynamics of the Oxane Ring

The oxane ring in this compound is not planar and can adopt various conformations, such as the chair and boat forms. MD simulations would reveal the preferred conformations of the oxane ring and the energy barriers between them. This information is crucial as the conformation can significantly influence the molecule's biological activity and physical properties. To date, no studies detailing the conformational dynamics of the oxane ring in this compound have been published.

Intermolecular Interactions and Solvation Effects

The intermolecular interactions of this compound are dictated by its distinct structural features: the aromatic thiophene ring, the saturated oxane ring, and the polar carbaldehyde group. Computational methods such as Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT) would be instrumental in dissecting the nature and strength of these interactions.

Solvation effects are critical to understanding the behavior of this compound in different media. Implicit solvation models, such as the Polarizable Continuum Model (PCM), could provide insights into the thermodynamics of solvation. Explicit solvation models, through molecular dynamics (MD) simulations, would offer a more detailed picture of the local solvent structure around the solute molecule, identifying preferential solvation sites. For instance, in a protic solvent, strong hydrogen bonding interactions with the aldehyde oxygen and the oxane oxygen would be expected.

Table 1: Potential Intermolecular Interactions and Solvation Characteristics of this compound

| Interaction Type | Potential Participating Moieties | Expected Solvent Preference |

| Hydrogen Bonding (Acceptor) | Aldehyde Oxygen, Oxane Oxygen, Thiophene Sulfur | Protic solvents (e.g., water, ethanol) |

| Hydrogen Bonding (Donor) | Aldehyde Proton (weak) | Aprotic polar solvents (e.g., DMSO) |

| π-π Stacking | Thiophene Ring | Aromatic solvents (e.g., benzene) |

| Dipole-Dipole | Aldehyde Group | Polar solvents |

| Van der Waals | Entire Molecule | Nonpolar solvents |

In Silico Screening and Design

Ligand Design and Optimization

In the context of drug discovery, this compound can serve as a scaffold for ligand design. Its structural rigidity, conferred by the ring systems, combined with the reactive aldehyde group, makes it an interesting starting point for chemical modification.

Computational tools can guide the optimization of this scaffold to enhance its binding affinity and selectivity for a specific biological target. For instance, functional groups could be added to the thiophene or oxane rings to introduce new interaction points, such as hydrogen bond donors or acceptors, or to increase lipophilicity. The aldehyde group could be modified to other functional groups, for example, an alcohol or an amine, to alter its electronic and steric properties. High-throughput virtual screening of a library of derivatives of this scaffold against a protein target would be a viable strategy for identifying promising lead compounds.

Structure-Activity Relationship (SAR) Studies through Computational Means

Computational SAR studies are essential for understanding how modifications to the chemical structure of this compound would affect its biological activity. Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating the physicochemical properties of a series of analogs with their measured biological activity.

Key molecular descriptors for a QSAR study of this compound derivatives would include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). These descriptors can be calculated using various computational chemistry software packages.

Table 2: Hypothetical Computational SAR Data for this compound Derivatives

| Derivative | Modification | Calculated LogP | Calculated Dipole Moment (Debye) | Predicted Activity (Arbitrary Units) |

| Lead Compound | None | 2.5 | 3.1 | 100 |

| Derivative 1 | 5-Chloro on Thiophene | 3.1 | 2.8 | 120 |

| Derivative 2 | 5-Methyl on Thiophene | 2.9 | 3.3 | 90 |

| Derivative 3 | Aldehyde to Alcohol | 2.1 | 2.5 | 75 |

| Derivative 4 | Oxane to Cyclohexane | 3.0 | 2.9 | 110 |

Note: The data in this table is purely illustrative and intended to represent the type of information that would be generated in a computational SAR study. It is not based on experimental results.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future synthesis of 4-(Thiophen-2-yl)oxane-4-carbaldehyde and its derivatives is poised to benefit from the development of more efficient and environmentally benign methodologies. Current synthetic strategies for thiophene-containing molecules often rely on classical methods that may involve harsh reaction conditions or the use of toxic reagents. Green chemistry principles are expected to drive innovation in this area, with a focus on atom economy, the use of renewable feedstocks, and the reduction of waste streams.

Key areas of development include:

Catalytic C-H Activation: Direct C-H functionalization of the thiophene (B33073) ring offers a more atom-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials.

One-Pot Syntheses: The development of tandem or domino reactions that allow for the construction of the entire molecular framework in a single operation will significantly improve synthetic efficiency.

Use of Greener Solvents: The replacement of volatile organic solvents with more sustainable alternatives, such as water, ionic liquids, or deep eutectic solvents, is a critical aspect of green synthesis. rsc.org

| Synthetic Approach | Potential Advantages | Key Challenges |

| Palladium-Catalyzed C-H Arylation | High atom economy, avoids pre-functionalization. organic-chemistry.org | Catalyst cost and removal, regioselectivity control. |

| Gewald Aminothiophene Synthesis | One-pot synthesis of highly substituted thiophenes. pharmaguideline.com | Limited to specific substitution patterns. |

| Metal-Free Thioannulation | Avoids toxic heavy metals, milder reaction conditions. organic-chemistry.org | Substrate scope limitations. |

Exploration of Unconventional Reactivity Patterns

The unique juxtaposition of the thiophene, oxane, and carbaldehyde moieties in this compound suggests the potential for novel and unconventional reactivity. The aldehyde group is a versatile handle for a wide range of transformations, including condensations, oxidations, and reductions. ontosight.ainih.gov The thiophene ring can undergo electrophilic substitution, metalation, and ring-opening reactions under specific conditions. pharmaguideline.comju.edu.jonih.govresearchgate.net

Future research will likely focus on:

Intramolecular Cyclizations: The strategic placement of functional groups could enable novel intramolecular reactions, leading to the formation of complex polycyclic systems.

Ring-Opening Reactions: The oxane ring, while generally stable, could be induced to open under specific Lewis or Brønsted acidic conditions, providing a pathway to functionalized linear ethers. researchgate.net

Photochemical Transformations: The conjugated system of the thiophene ring suggests that photochemical reactions could lead to unique and otherwise inaccessible molecular architectures.

Advanced Materials with Tailored Optoelectronic Properties

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge transport properties and tunable optoelectronic characteristics. mdpi.comrsc.orgacs.orgrsc.orgthieme-connect.comtaylorfrancis.com The incorporation of the this compound scaffold into polymers and small molecules could lead to the development of novel materials for a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). chemimpex.com

The oxane linker may influence the solid-state packing and morphology of these materials, which are critical factors for device performance. The aldehyde functionality provides a convenient point for further modification, allowing for the fine-tuning of the electronic properties of the resulting materials. For instance, condensation with electron-donating or electron-withdrawing moieties can be used to modulate the HOMO and LUMO energy levels. nih.gov

| Material Class | Potential Application | Key Property to Optimize |

| Conjugated Polymers | Organic Photovoltaics (OPVs) | Bandgap, charge carrier mobility. researchgate.net |

| Small Molecules | Organic Light-Emitting Diodes (OLEDs) | Emission wavelength, quantum efficiency. |

| Hybrid Materials | Sensors, Liquid Crystals | Supramolecular organization, response to stimuli. researchgate.netrsc.org |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, enhanced reaction control, and the potential for seamless scale-up. springerprofessional.denih.govdurham.ac.ukuc.pt The synthesis of this compound and its derivatives is well-suited for translation to continuous flow processes. For example, hazardous reagents can be generated and consumed in situ, minimizing the risks associated with their handling and storage.

Furthermore, the integration of flow chemistry with automated platforms can accelerate the discovery and optimization of new synthetic routes and novel functional molecules. nih.gov Automated systems can perform a large number of experiments in a short period, systematically exploring a wide range of reaction parameters to identify optimal conditions.

Big Data and Machine Learning Applications in Compound Design

The application of big data and machine learning (ML) is revolutionizing the field of chemical sciences. mit.edu In the context of this compound, ML models can be trained on existing datasets of thiophene-containing molecules to predict a wide range of properties, including their reactivity, optoelectronic characteristics, and biological activity. nih.govnih.gov

These predictive models can then be used to guide the design of new derivatives with desired properties, significantly reducing the time and resources required for experimental screening. For instance, generative models can propose novel molecular structures based on the this compound scaffold that are predicted to have enhanced performance in a particular application. tandfonline.com This in silico design and screening approach will undoubtedly accelerate the discovery of new functional materials and bioactive compounds based on this promising molecular framework.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Thiophen-2-yl)oxane-4-carbaldehyde?

- Methodological Answer : The synthesis typically involves functionalizing the oxane (tetrahydropyran) ring at the 4-position. A plausible route includes:

Cyclization of a diol precursor (e.g., 1,5-pentanediol derivatives) under acid catalysis to form the oxane ring.

Introducing the thiophen-2-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling if a halogenated oxane intermediate is used).

Oxidizing a methyl group at the 4-position to the aldehyde functionality using reagents like pyridinium chlorochromate (PCC) or Swern oxidation .

- Key Considerations : Reaction conditions (temperature, solvent) must be optimized to avoid side reactions, such as over-oxidation of the aldehyde or ring-opening of the oxane.

Q. How can NMR and IR spectroscopy confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : The aldehyde proton typically appears as a singlet at δ 9.5–10.0 ppm. Thiophene protons resonate between δ 6.8–7.5 ppm (multiplet for the 2- and 5-positions). Oxane ring protons show characteristic splitting: axial protons (δ 3.4–4.0 ppm) and equatorial protons (δ 1.5–2.5 ppm) .

- ¹³C NMR : The aldehyde carbon appears at δ 190–200 ppm. Thiophene carbons (sp²) range from δ 120–140 ppm, while oxane carbons (sp³) are between δ 20–80 ppm .

- IR Analysis : Strong absorption bands for the aldehyde C=O stretch (∼1700 cm⁻¹) and thiophene C-S/C=C stretches (∼700–850 cm⁻¹) are diagnostic .

Q. What are common reactions of the aldehyde group in this compound?

- Oxidation : The aldehyde can be oxidized to a carboxylic acid using KMnO₄ or Ag₂O, yielding 4-(Thiophen-2-yl)oxane-4-carboxylic acid.

- Reduction : NaBH₄ or LiAlH₄ reduces the aldehyde to a primary alcohol (4-(Thiophen-2-yl)oxane-4-methanol).

- Condensation : The aldehyde participates in Knoevenagel or aldol reactions to form α,β-unsaturated carbonyl derivatives, useful in synthesizing heterocycles .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can:

Optimize the molecular geometry to determine bond lengths/angles (e.g., thiophene-oxane dihedral angle).

Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity and charge-transfer behavior. For this compound, the thiophene’s electron-rich nature lowers the LUMO energy, enhancing electrophilic substitution .

Simulate NMR/IR spectra for comparison with experimental data, resolving ambiguities in peak assignments .

Q. How to address contradictions in spectroscopic data during structural elucidation?

- Case Example : Overlapping NMR signals from oxane and thiophene protons can be resolved using:

2D NMR Techniques : HSQC (to correlate ¹H-¹³C signals) and COSY (to identify coupling partners).

Variable-Temperature NMR : Reduces signal broadening caused by conformational exchange in the oxane ring.

Isotopic Labeling : Replacing oxygen in the oxane ring with ¹⁸O to distinguish its protons .

Q. How does the thiophene substituent influence the oxane ring’s reactivity in nucleophilic reactions?

- Electronic Effects : The thiophene’s electron-donating sulfur atom increases electron density at the oxane’s 4-position, making it more susceptible to nucleophilic attack (e.g., SN2 reactions).

- Steric Effects : The bulky thiophene group hinders axial attack on the oxane ring, favoring equatorial substitution.

- Experimental Validation : Compare reaction rates with analogs lacking the thiophene group. For example, 4-ethyloxane-4-carbaldehyde undergoes slower SN2 reactions due to reduced electron density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.